molecular formula C13H14ClN3S B10757779 But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine

But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine

Cat. No.: B10757779
M. Wt: 279.79 g/mol
InChI Key: ZVZPCRKQNRRBOQ-UHFFFAOYSA-N
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Description

BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE is a small molecule belonging to the class of organic compounds known as chlorobenzenes. These compounds contain one or more chlorine atoms attached to a benzene moiety.

Preparation Methods

The synthesis of BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE involves several steps. The preparation typically starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorobenzaldehyde thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to form the 1,3,4-thiadiazine ring. The final step involves the reaction of the thiadiazine derivative with but-3-enylamine under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE undergoes various chemical reactions, including:

Scientific Research Applications

BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE involves its interaction with specific molecular targets. One known target is neutrophil collagenase, an enzyme involved in the breakdown of collagen. By inhibiting this enzyme, the compound can exert its antimicrobial effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

BUT-3-ENYL-[5-(4-CHLORO-PHENYL)-3,6-DIHYDRO-[1,3,4]THIADIAZIN-2-YLIDENE]-AMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14ClN3S

Molecular Weight

279.79 g/mol

IUPAC Name

N-but-3-enyl-5-(4-chlorophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-imine

InChI

InChI=1S/C13H14ClN3S/c1-2-3-8-15-13-17-16-12(9-18-13)10-4-6-11(14)7-5-10/h2,4-7H,1,3,8-9H2,(H,15,17)

InChI Key

ZVZPCRKQNRRBOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCN=C1NN=C(CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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